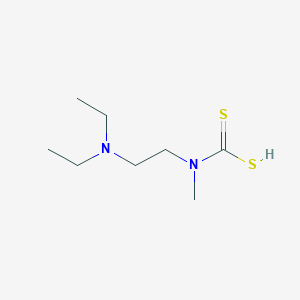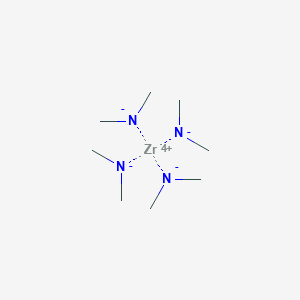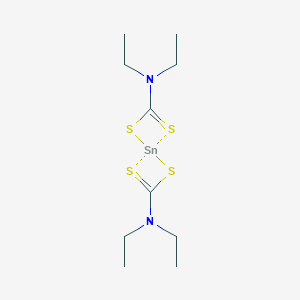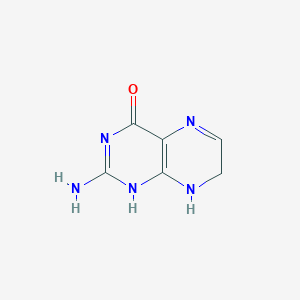
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- is a chemical compound used in scientific research for its unique properties. It is a thiol-containing compound and has been extensively studied for its mechanism of action and physiological effects.
Scientific Research Applications
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been extensively used in scientific research for its unique properties. It is a thiol-containing compound and has been used as a reducing agent in biochemical and biophysical studies. It has also been used to study the mechanism of action of various enzymes and proteins. Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been used in the synthesis of various compounds such as peptides, nucleotides, and carbohydrates.
Mechanism Of Action
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- acts as a reducing agent by donating electrons to other molecules. It has a thiol group that can form disulfide bonds with other thiol-containing molecules. This property makes Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- an important compound in the study of enzyme and protein mechanisms.
Biochemical And Physiological Effects
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been used in the treatment of various diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has various advantages and limitations for lab experiments. Its reducing properties make it an important compound in the study of enzyme and protein mechanisms. However, it can also be toxic to cells and can interfere with other cellular processes. Its thiol group can also react with other thiol-containing molecules, leading to unwanted side reactions.
Future Directions
There are various future directions for the study of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-. Some possible directions include the study of its role in the treatment of neurodegenerative diseases, the development of new compounds based on its structure, and the study of its interactions with other molecules. Further research is needed to fully understand the potential of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- in scientific research.
Conclusion:
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- is a unique compound with various properties that make it an important compound in scientific research. Its reducing properties and thiol group make it an important compound in the study of enzyme and protein mechanisms. Its biochemical and physiological effects make it a potential treatment for various diseases. Further research is needed to fully understand the potential of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- in scientific research.
Synthesis Methods
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- can be synthesized using a simple reaction between N,N-diethyl-2-mercaptoethylamine and methyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified using column chromatography to obtain pure Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-.
properties
CAS RN |
19022-73-2 |
|---|---|
Product Name |
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- |
Molecular Formula |
C8H18N2S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl-methylcarbamodithioic acid |
InChI |
InChI=1S/C8H18N2S2/c1-4-10(5-2)7-6-9(3)8(11)12/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
XYGKBVQOXBQHHP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C)C(=S)S |
Canonical SMILES |
CCN(CC)CCN(C)C(=S)S |
Other CAS RN |
19022-73-2 |
synonyms |
N-[2-(Diethylamino)ethyl]-N-methylcarbamodithioic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)









